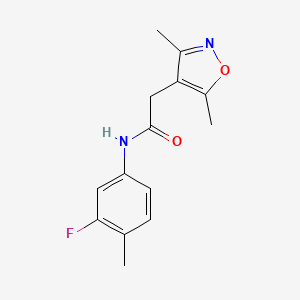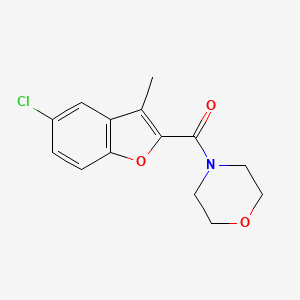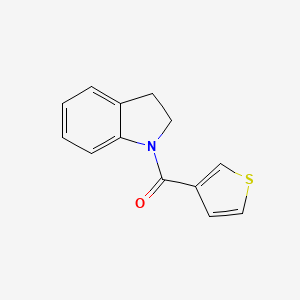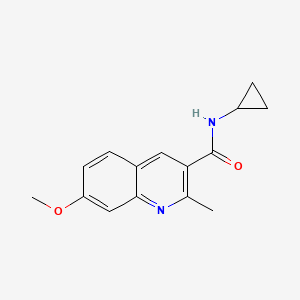![molecular formula C16H15NO2S B7461616 [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of small molecules that can inhibit protein-protein interactions, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the inhibition of protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone binds to a specific site on the protein surface, thereby preventing the interaction with its partner protein. This inhibition of protein-protein interactions has been shown to have therapeutic potential in various diseases, as these interactions are often involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone have been extensively studied in various disease models. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the aggregation of amyloid-beta peptides. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. These effects are attributed to the inhibition of protein-protein interactions by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its high purity and specificity in inhibiting protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized for synthesis, and its purity has been confirmed through various analytical techniques. However, the limitations of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its potential toxicity and off-target effects. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings.
Zukünftige Richtungen
The future directions of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone research include the development of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone-based drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings. The identification of new protein-protein interactions that can be targeted by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an important area of research. The use of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in combination with other drugs or therapies is also an area of interest. The development of new synthesis methods and purification techniques for [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an area of research. Overall, [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has the potential to be a promising candidate for drug development in various diseases, and further studies are required to determine its full therapeutic potential.
Synthesemethoden
The synthesis of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the reaction of 2-acetylthiophene with pyrrolidine-1-carboxylic acid and phenyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under specific reaction conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis method of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the interaction between two proteins, which are involved in the progression of cancer and inflammation. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to prevent the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been studied in both in vitro and in vivo models, and the results have shown promising outcomes.
Eigenschaften
IUPAC Name |
[2-(pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-15(14-8-5-11-20-14)12-6-1-2-7-13(12)16(19)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYSYABQKTMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)



![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)

![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

